1-[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(furan-2-carbonyl)piperazine
Description
This compound is a triazolo[4,5-d]pyrimidine derivative featuring a 4-chlorophenyl substituent at position 3 and a piperazine moiety at position 7, which is further acylated by a furan-2-carbonyl group.
Properties
IUPAC Name |
[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN7O2/c20-13-3-5-14(6-4-13)27-18-16(23-24-27)17(21-12-22-18)25-7-9-26(10-8-25)19(28)15-2-1-11-29-15/h1-6,11-12H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHZHBVAOXARQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl)C(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(furan-2-carbonyl)piperazine typically involves multiple steps, starting with the preparation of the triazolopyrimidine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The subsequent attachment of the piperazine ring and the furan-2-carbonyl group requires specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of high-pressure reactors and continuous flow systems, to enhance efficiency and scalability. The choice of solvents, temperature control, and purification techniques are critical factors in achieving consistent quality in large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(furan-2-carbonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
1-[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(furan-2-carbonyl)piperazine has a wide range of scientific research applications, including:
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, enabling the development of new chemical entities.
Biology: It is used in biological studies to investigate its interactions with various biomolecules and its potential as a biochemical probe.
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: Its unique structure makes it a candidate for the development of new materials and catalysts in industrial processes.
Mechanism of Action
The mechanism of action of 1-[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(furan-2-carbonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- The target compound shares the triazolo[4,5-d]pyrimidine core with VAS2870 and ticagrelor analogues but differs in substituents.
- Unlike ticagrelor analogues with sulfur-containing groups (e.g., thio-propanol), the target compound’s piperazine-furan carbonyl group may enhance solubility or receptor binding .
Table 3: Reported Bioactivities of Comparable Compounds
Implications for Target Compound :
- Antiplatelet activity in ticagrelor analogues suggests the triazolo-pyrimidine core is critical for P2Y$_{12}$ receptor interaction, which the target compound may share .
Biological Activity
The compound 1-[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(furan-2-carbonyl)piperazine is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H18ClF3N6O
- Molecular Weight : 486.88 g/mol
- CAS Number : 1072874-79-3
Biological Activity Overview
The compound exhibits a range of biological activities, primarily targeting cancer cells. Its structure incorporates a triazole-pyrimidine core known for its role in various therapeutic applications.
Anticancer Activity
Recent studies have highlighted the compound's effectiveness against several cancer cell lines. Notably, it has shown significant cytotoxic effects on breast cancer (MCF-7) and liver cancer (HepG2) cells.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.57 | Induces apoptosis and inhibits cell migration |
| HepG2 | 1.31 | Cell cycle arrest at G1 phase |
- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to increased cell death rates. In MCF-7 cells, treatment resulted in a 58.29-fold increase in apoptosis compared to control groups .
- Cell Cycle Arrest : It has been observed to cause G1 phase arrest in treated cells, which is crucial for halting the proliferation of cancer cells. This was evidenced by a significant increase in the G1 population and a decrease in G2/M phase cells .
- Targeted Inhibition : The compound acts as a dual inhibitor targeting both EGFR and VGFR2 pathways, which are critical in tumor growth and angiogenesis. The IC50 values for these targets were found to be between 0.3–24 µM .
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activity of this compound:
- Study on MCF-7 Cells : In vitro experiments demonstrated that treatment with the compound not only inhibited tumor growth but also led to DNA fragmentation indicative of apoptosis .
- Molecular Docking Studies : These studies provided insights into the binding interactions between the compound and its protein targets, confirming its potential as an effective anticancer agent through specific molecular interactions .
Q & A
Q. What are the recommended synthetic routes for this compound, and what critical reaction conditions optimize yield?
The synthesis typically involves multi-step organic reactions, starting with the formation of the triazolo-pyrimidine core followed by functionalization with the piperazine and furan-2-carbonyl groups. Key steps include:
- Cyclocondensation : Formation of the triazolo-pyrimidine ring using substituted phenylhydrazines under reflux conditions (e.g., ethanol, 80–100°C) .
- Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the 4-chlorophenyl group, requiring inert atmospheres and temperatures of 195–230°C .
- Piperazine functionalization : Acylation with furan-2-carbonyl chloride in dimethylformamide (DMF) at 0–5°C to minimize side reactions . Critical conditions : Use of Pd/C catalysts (5–10% loading), strict pH control (pH 7–8 for acylation), and purification via flash chromatography (silica gel, ethyl acetate/hexane) improve yields to 60–85% .
Q. Which analytical techniques are most effective for characterizing structural integrity and purity?
- NMR spectroscopy : H and C NMR confirm regiochemistry of the triazole-pyrimidine core and substituent positions (e.g., 4-chlorophenyl at C3, furan carbonyl at N4 of piperazine) .
- HPLC : Reverse-phase C18 columns (90% methanol/water) assess purity (>95% required for pharmacological studies) .
- Mass spectrometry (HRMS) : Validates molecular weight (calculated for CHClNO: 429.10 g/mol) .
Q. What in vitro assays are appropriate for preliminary evaluation of biological activity?
- Anticancer activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Enzyme inhibition : Fluorescence-based assays targeting kinases (e.g., EGFR) or phosphodiesterases, using ATP/ADP-Glo™ kits .
- Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria (MIC values) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across triazolo-pyrimidine studies?
Discrepancies often arise from:
- Substituent effects : Electron-withdrawing groups (e.g., 4-Cl) enhance kinase inhibition but reduce solubility, skewing IC values .
- Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) to minimize noise .
- Meta-analysis tools : Use cheminformatics platforms (e.g., Schrödinger Canvas) to correlate structural features with activity trends .
| Substituent | Biological Activity | Reference |
|---|---|---|
| 4-Chlorophenyl | Enhanced kinase binding | |
| Furan carbonyl | Improved solubility |
Q. What strategies mitigate solubility limitations during formulation?
- Co-solvent systems : Use DMSO/PEG-400 mixtures (10–20% v/v) for in vitro assays .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm size) to enhance bioavailability .
- Salt formation : Explore hydrochloride or mesylate salts to improve aqueous stability .
Q. What computational methods aid in predicting binding modes with biological targets?
- Molecular docking (AutoDock Vina) : Predict interactions with ATP-binding pockets (e.g., EGFR kinase domain) .
- Molecular dynamics (GROMACS) : Simulate ligand-receptor stability over 100 ns trajectories to assess binding free energy (MM-PBSA) .
- Pharmacophore modeling (MOE) : Identify critical H-bond acceptors (triazole N2) and hydrophobic regions (4-chlorophenyl) for SAR optimization .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on cytotoxicity mechanisms?
- Mechanistic redundancy : Triazolo-pyrimidines may induce apoptosis via both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Use pathway-specific inhibitors (e.g., Z-VAD-FMK for caspases) to delineate contributions .
- Off-target profiling : Screen against a panel of 50+ kinases (Eurofins KinaseProfiler™) to identify secondary targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
